molecular formula C14H12N4O3 B12154184 methyl 4-{(Z)-[2-(pyrazin-2-ylcarbonyl)hydrazinylidene]methyl}benzoate

methyl 4-{(Z)-[2-(pyrazin-2-ylcarbonyl)hydrazinylidene]methyl}benzoate

Cat. No.: B12154184
M. Wt: 284.27 g/mol
InChI Key: SIIWHUSDQNLVGO-IUXPMGMMSA-N
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Description

Methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate is a chemical compound with the molecular formula C14H12N4O3 It is known for its unique structure, which includes a pyrazine ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate typically involves the reaction of 4-formylbenzoic acid methyl ester with 2-pyrazinecarbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Reduced hydrazone derivatives.

    Substitution: Substituted hydrazone derivatives with various functional groups.

Scientific Research Applications

Methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate involves its interaction with specific molecular targets and pathways. The pyrazine ring and hydrazone group are key functional groups that contribute to its biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity and subsequent biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate can be compared with other similar compounds, such as:

The uniqueness of methyl 4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}benzoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H12N4O3

Molecular Weight

284.27 g/mol

IUPAC Name

methyl 4-[(Z)-(pyrazine-2-carbonylhydrazinylidene)methyl]benzoate

InChI

InChI=1S/C14H12N4O3/c1-21-14(20)11-4-2-10(3-5-11)8-17-18-13(19)12-9-15-6-7-16-12/h2-9H,1H3,(H,18,19)/b17-8-

InChI Key

SIIWHUSDQNLVGO-IUXPMGMMSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N\NC(=O)C2=NC=CN=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NC=CN=C2

Origin of Product

United States

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